1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone oxalate
Description
1-(4-((1H-Benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone oxalate is a synthetic small molecule featuring a benzimidazole-piperidine core linked to a 2,2-dimethyl-2,3-dihydrobenzofuran moiety via an ethanone bridge. The oxalate salt formulation enhances aqueous solubility, a critical factor for bioavailability in preclinical studies.
Properties
IUPAC Name |
1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3.C2H2O4/c1-25(2)14-19-6-5-9-22(24(19)31-25)30-16-23(29)27-12-10-18(11-13-27)15-28-17-26-20-7-3-4-8-21(20)28;3-1(4)2(5)6/h3-9,17-18H,10-16H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLPQRKCOUDPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(CC3)CN4C=NC5=CC=CC=C54)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone oxalate is a complex organic molecule that incorporates a benzimidazole moiety and a piperidine ring, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The structural formula of the compound includes:
- A benzo[d]imidazole ring, which is often associated with anticancer and antimicrobial properties.
- A piperidine moiety that enhances binding affinity to biological targets.
- A dihydrobenzofuran group that may contribute to its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzimidazole component can modulate enzyme activity or receptor interactions, while the piperidine ring enhances the compound's selectivity and potency. The presence of the dihydrobenzofuran group may improve membrane permeability and metabolic stability.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this one exhibit significant anticancer properties. For instance, benzimidazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has not been extensively studied in clinical settings; however, its structural analogs have shown promising results in preclinical trials.
Antimicrobial Properties
Benzimidazole derivatives are known for their antimicrobial effects. Research indicates that these compounds can inhibit bacterial growth by targeting ribosomal RNA or other essential bacterial processes. The potential for this compound to exhibit similar activity warrants further investigation.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic viability. Preliminary data suggest that compounds with similar structures demonstrate favorable absorption rates and metabolic stability. Toxicological evaluations are necessary to determine the safety profile of this compound in vivo.
Case Studies and Research Findings
Several studies have explored the biological activities of benzimidazole derivatives:
- Study on Neuropilin-1 Antagonists : Research indicated that certain benzimidazole-based compounds exhibited micromolar potencies against neuropilin-1 (NRP1), a target involved in tumor angiogenesis. These findings suggest potential applications in cancer therapy .
- Pharmacokinetic Profiles : A study evaluating various benzimidazole derivatives highlighted improved pharmacokinetic properties over historical compounds, indicating longer half-lives and better distribution volumes .
- Antitumor Efficacy : Compounds structurally related to the target compound were shown to possess significant antitumor effects in various cancer cell lines, supporting the hypothesis that modifications in structure can lead to enhanced biological activity .
Comparative Analysis
| Property | 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2... | Similar Compounds |
|---|---|---|
| Anticancer Activity | Potential, needs further study | Established in literature |
| Antimicrobial Activity | Hypothetical based on structure | Documented in several studies |
| Pharmacokinetics | Favorable absorption expected | Varies widely among analogs |
| Toxicity Profile | Unknown; requires detailed study | Varies; some show low toxicity |
Scientific Research Applications
Anticancer Activity
Compounds containing benzo[d]imidazole derivatives exhibit significant anticancer properties. Research indicates that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including modulation of cell signaling pathways and inhibition of specific kinases involved in cancer progression.
Neuropharmacological Effects
The piperidine moiety is linked to neuroprotective effects. Studies suggest that compounds with this structure can enhance cognitive functions and provide relief from neurodegenerative diseases like Alzheimer's and Parkinson's . The interaction with neurotransmitter systems may also contribute to their potential as anxiolytics or antidepressants.
Case Study 1: Anticancer Mechanism
A study on benzo[d]imidazole derivatives demonstrated their ability to disrupt the cell cycle in cancer cells, leading to increased apoptosis rates. The compound was shown to inhibit the activity of specific kinases that are crucial for cell proliferation .
Case Study 2: Neuroprotective Properties
In a preclinical trial, a related compound was tested for its effects on cognitive decline in animal models of Alzheimer's disease. Results indicated significant improvements in memory retention and a reduction in amyloid-beta plaque formation, suggesting potential therapeutic benefits for cognitive disorders .
The mechanism of action involves the interaction of the compound with specific molecular targets within the body:
- Binding Affinity : The benzo[d]imidazole moiety binds to enzymes or receptors, modulating their activity.
- Metabolic Stability : The presence of the dihydrobenzofuran enhances the compound’s metabolic stability, improving bioavailability.
- Neurotransmitter Modulation : The piperidine ring may enhance binding affinity to neurotransmitter receptors, contributing to its neuropharmacological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The target compound shares a benzimidazole-piperidine scaffold with several analogs but distinguishes itself through its dihydrobenzofuran substituent. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
*Estimated based on formula (C24H26N3O4·C2H2O4).
Key Observations :
Pharmacological Implications
- Compound 65: Acts as a nonretinoid antagonist of retinol-binding protein (RBP4), with preclinical efficacy in metabolic disorders .
- Target Compound: The dihydrobenzofuran moiety may confer selectivity toward G-protein-coupled receptors (GPCRs) or serotonin/norepinephrine transporters, analogous to benzofuran-containing therapeutics.
Physicochemical and Spectroscopic Data
- Melting Points: Compound 65 (178–185°C) vs. diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (243–245°C) . Higher melting points in bulkier analogs suggest stronger crystal lattice interactions.
- Spectroscopy : All compounds were validated via <sup>1</sup>H/<sup>13</sup>C NMR and MS, with the target compound’s oxalate form requiring additional characterization for counterion confirmation.
Q & A
Q. What are the recommended synthetic routes and purification strategies for this compound?
The synthesis involves multi-step reactions, including coupling of benzimidazole and dihydrobenzofuran moieties. Key steps include:
- Use of brominated intermediates (e.g., 1-(4-bromobenzyl)-1H-imidazole analogs) for alkylation .
- Piperidine ring functionalization via nucleophilic substitution or reductive amination .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity. NMR (¹H/¹³C) and ESI-MS are essential for verifying structural integrity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks for benzimidazole protons (δ 7.2–8.1 ppm), piperidinyl methylene (δ 2.5–3.5 ppm), and dihydrobenzofuran methoxy groups (δ 1.2–1.6 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate the oxalate salt form .
- Elemental analysis (CHN) : Ensure stoichiometric consistency with theoretical values (e.g., C% ± 0.3%) .
Q. How should researchers design stability studies under varying pH conditions?
- Perform accelerated degradation studies at pH 1–10 (HCl/NaOH buffers, 37°C) over 14 days. Monitor via HPLC for decomposition products (e.g., hydrolysis of the ethanone group) .
- Use UV-Vis spectroscopy to track absorbance changes at λ_max ≈ 270 nm (benzofuran chromophore) .
Advanced Research Questions
Q. How can computational methods optimize synthesis pathways and predict reactivity?
- Apply quantum chemical calculations (e.g., DFT) to model transition states for key reactions (e.g., piperidine-benzimidazole coupling). Tools like COMSOL Multiphysics enable reaction path searches to identify energetically favorable conditions .
- Use molecular dynamics simulations to predict solvent effects on crystallization efficiency (e.g., ethanol vs. acetonitrile) .
Q. What methodologies resolve contradictions in dual receptor binding data (e.g., H1/H4 histamine receptors)?
- Conduct competitive radioligand binding assays with [³H]mepyramine (H1) and [³H]histamine (H4) to quantify IC₅₀ values. Address discrepancies by:
- Validating receptor expression levels in cell lines via Western blot .
- Testing allosteric modulation using GTPγS binding assays to confirm functional activity .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
- Core modifications : Replace the dihydrobenzofuran group with 2,3-dihydrobenzothiophene to assess electron-withdrawing effects on receptor affinity .
- Substituent screening : Introduce halogens (e.g., -Cl, -CF₃) at the benzimidazole C5 position to evaluate steric and electronic impacts .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to align analogs with known H1/H4 ligands, prioritizing hydrophobic and hydrogen-bonding features .
Q. What experimental frameworks integrate AI for real-time reaction optimization?
- Deploy autonomous laboratories with AI-driven robotic platforms (e.g., CloudLab) to iteratively adjust parameters (temperature, catalyst loading) based on real-time HPLC/MS feedback .
- Train neural networks on historical reaction data (e.g., yields, solvent polarity) to predict optimal conditions for scaling up from mg to g scale .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
